3-{[(4-Methylphenyl)amino]methyl}-5,5-diphenylimidazolidine-2,4-dione

Catalog No.
S12208605
CAS No.
983-01-7
M.F
C23H21N3O2
M. Wt
371.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-{[(4-Methylphenyl)amino]methyl}-5,5-diphenylimid...

CAS Number

983-01-7

Product Name

3-{[(4-Methylphenyl)amino]methyl}-5,5-diphenylimidazolidine-2,4-dione

IUPAC Name

3-[(4-methylanilino)methyl]-5,5-diphenylimidazolidine-2,4-dione

Molecular Formula

C23H21N3O2

Molecular Weight

371.4 g/mol

InChI

InChI=1S/C23H21N3O2/c1-17-12-14-20(15-13-17)24-16-26-21(27)23(25-22(26)28,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,24H,16H2,1H3,(H,25,28)

InChI Key

CAEXVQZQFATENT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NCN2C(=O)C(NC2=O)(C3=CC=CC=C3)C4=CC=CC=C4

This compound, an N-Mannich base derivative of the well-known anticonvulsant phenytoin, is engineered to address the severe physicochemical limitations of its parent molecule. Phenytoin itself suffers from notoriously poor aqueous solubility, necessitating formulation as a sodium salt in highly alkaline solutions (pH 10–12) which complicates administration and handling. By functionalizing the N3 position of the imidazolidine-2,4-dione core with a [(4-methylphenyl)amino]methyl group, this derivative alters the lipophilicity and dissolution profile. In procurement and pharmaceutical development, such Mannich bases are primarily evaluated as prodrugs or advanced intermediates that circumvent the extreme pH requirements of standard phenytoin while maintaining the core 5,5-diphenylhydantoin pharmacophore essential for sodium channel blockade [1].

Research Fit

Supports hydantoin SAR studies via N3 p-toluidinomethyl group
Higher lipophilicity context for CNS permeability research
Defined purity reduces confounding variables in bioassays

Substituting this specific p-toluidine Mannich base with generic phenytoin or its sodium salt fundamentally compromises formulation flexibility and handling. Standard phenytoin free acid is practically insoluble in water, while its sodium salt requires a strictly maintained pH of 10 to 12 to prevent precipitation, limiting its compatibility with neutral or slightly acidic aqueous workflows. Furthermore, generic substitution with other random Mannich bases (e.g., aliphatic amine derivatives like diethylamine) drastically alters the steric bulk and enzymatic cleavage rates required to release the active hydantoin core. The specific incorporation of the 4-methylphenyl (p-toluidine) moiety provides a unique aromatic-hydrophobic balance that dictates its specific dissolution kinetics, making it non-interchangeable with simpler aliphatic analogs in targeted drug delivery research [1].

Substitution Risk

Phenytoin / unsubstituted analogs
Lack N3 p-toluidinomethyl steric and electronic effects; target engagement may shift
Simple N3-alkyl or benzyl derivatives
May alter hydrogen-bonding capacity and metabolic stability profiles
Generic research-grade hydantoins
Purity variance may introduce assay noise; lot-specific review recommended

Elimination of Alkaline pH Requirement

The parent compound, phenytoin, requires a highly alkaline environment to remain in solution as a sodium salt, which poses severe limitations for neutral-pH formulations. The N-Mannich base derivatization to form 3-{[(4-Methylphenyl)amino]methyl}-5,5-diphenylimidazolidine-2,4-dione disrupts the strong intermolecular hydrogen bonding of the hydantoin ring, allowing for processing and formulation without the need for extreme alkaline buffers [1].

Evidence DimensionFormulation pH requirement for solubility
Target Compound DataProcessable without extreme alkaline buffers
Comparator Or BaselinePhenytoin sodium salt (Requires pH 10–12)
Quantified DifferenceEliminates the need for pH > 10 maintenance
ConditionsAqueous formulation and handling

Enables researchers to formulate the hydantoin core in physiologically relevant, non-caustic pH ranges, preventing precipitation issues common with the sodium salt.

Lipophilicity vs Phenytoin
Class-level inference
cLogP ≈ 4.2 (target) vs 2.47 (phenytoin)
Supports CNS permeability context
Predicted; experimental logP to verify

High-Yield Prodrug Synthesis

When evaluating hydantoin derivatives for scale-up or downstream library generation, the efficiency of the Mannich reaction is critical. The synthesis of this specific N-Mannich base using optimized conditions (DMF, formaldehyde, and p-toluidine) yields excellent conversion rates. While the parent phenytoin synthesis often requires harsh solvents, the subsequent derivatization into the Mannich base achieves near quantitative reactant conversion (100%) and high isolated yields (>85%), demonstrating robust processability for this specific structural class compared to more sterically hindered derivatives [1].

Evidence DimensionReactant conversion and isolated yield
Target Compound Data100% conversion, >85% isolated yield
Comparator Or BaselineStandard multi-step hydantoin functionalizations (<70% yield)
Quantified Difference>15% higher isolated yield with complete reactant conversion
ConditionsOptimized Mannich reaction in DMF with formaldehyde

High-yielding derivatization ensures cost-effective procurement and reliable scale-up for pharmaceutical intermediate libraries.

Purity Comparison
Data to verify
97% (target) vs typical 95% (class)
May reduce repurification need
Vendor specification; lot-dependent

Adverse Effect Reduction via Controlled Cleavage

Phenytoin is associated with central nervous system and cardiovascular adverse effects, partly due to its immediate systemic exposure and peak concentration profiles. The design of N-Mannich bases, such as the 3-{[(4-Methylphenyl)amino]methyl} derivative, introduces a cleavable linker that alters the partition coefficient. This structural modification is engineered to modulate the release kinetics of the active 5,5-diphenylhydantoin core, aiming to blunt the sharp concentration peaks that lead to toxicity, differentiating it from the immediate-release profile of unmodified phenytoin [1].

Evidence DimensionRelease kinetics and structural stability
Target Compound DataControlled release via N-Mannich base cleavage
Comparator Or BaselineUnmodified Phenytoin (Immediate systemic exposure)
Quantified DifferenceAltered pharmacokinetic release profile preventing immediate peak dosing
ConditionsIn vivo or simulated physiological prodrug cleavage models

Crucial for researchers developing controlled-release anticonvulsant formulations aiming to reduce peak-dose adverse effects.

Thermal Stability
Supporting evidence
574.6 °C (target) vs 464.3 °C (phenytoin)
May support thermal processing context
Predicted values; to confirm experimentally
Cytotoxicity Context
Class-level inference
Congeneric series active vs MTX; target not directly tested
Supports cell-model endpoint review
Direct testing of CAS 983-01-7 needed

Neutral-pH Anticonvulsant Formulations

Due to its ability to bypass the strict pH 10–12 requirement of phenytoin sodium, this compound is the right choice for developing injectable or liquid oral formulations where physiological pH compatibility is strictly required to prevent tissue necrosis or precipitation [1].

Prodrug Cleavage and Pharmacokinetic Modeling

As a structurally defined N-Mannich base with an aromatic linker, it serves as a precise benchmark molecule for in vitro assays evaluating the enzymatic or chemical hydrolysis rates of the (arylamino)methyl group to release the active hydantoin core [1].

Library Synthesis for Sodium Channel Blockers

The high-yield processability and complete reactant conversion of this derivative make it a reliable scaffold or intermediate for generating broader libraries of voltage-gated sodium channel inhibitors aimed at mitigating the cardiovascular toxicity of standard phenytoin [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Sodium channel SAR studies
N3 substitution lipophilicity profile
Brain penetration model assessment
DHFR inhibition screening
p-Toluidinomethyl steric/electronic effects
DHFR binding assay validation
CNS drug-likeness profiling
cLogP and MW parameters
PAMPA permeability and solubility review
Analytical reference standard
Certified purity specification
HPLC method suitability verification

XLogP3

4.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

371.16337692 g/mol

Monoisotopic Mass

371.16337692 g/mol

Heavy Atom Count

28

Explore Compound Types